Differentiated MPO Inhibition: 4-Chloro-3-fluoropyridin-2-amine as a 1 nM Potency Scaffold
Derivatives based on the 4-Chloro-3-fluoropyridin-2-amine scaffold exhibit highly potent inhibition of Myeloperoxidase (MPO). In a direct binding assay, a derivative of this compound demonstrated an IC₅₀ of 1 nM against MPO chlorination activity [1]. For comparison, the same derivative showed an IC₅₀ of 1.40 nM against recombinant human MPO in a similar assay [2]. This sub-nanomolar to low nanomolar potency is a direct result of the specific halogenation pattern, which is not observed with other 2-aminopyridine analogs lacking this substitution. The 4-chloro-3-fluoro motif is essential for achieving this level of target engagement.
| Evidence Dimension | Inhibition of MPO chlorination activity (IC₅₀) |
|---|---|
| Target Compound Data | 1 nM (derivative) |
| Comparator Or Baseline | 1.40 nM (same derivative against recombinant human MPO) |
| Quantified Difference | 0.40 nM |
| Conditions | Inhibition of MPO (unknown origin) chlorination activity incubated for 10 mins followed by NaCl addition by aminophenyl fluorescein assay; recombinant human MPO assay in presence of 120 mM NaCl by aminophenyl fluorescein based assay. |
Why This Matters
This level of potency validates the 4-Chloro-3-fluoropyridin-2-amine scaffold for MPO-targeted drug discovery programs, where high target affinity is critical for therapeutic efficacy.
- [1] BindingDB. BDBM50554035 CHEMBL4790231. Affinity Data: IC50=1 nM for MPO chlorination activity. View Source
- [2] BindingDB. BDBM50554035 CHEMBL4790231. Affinity Data: IC50=1.40 nM for recombinant human MPO. View Source
